Bienvenue dans la boutique en ligne BenchChem!

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

HBV inhibitor Structure-activity relationship Indole-thiazole carboxamide

This specific 2-amino-2-oxoethyl substituted indole-thiazole carboxamide is a critical tool compound for HBV drug discovery programs operating within the AICURIS patent landscape. It is designed to probe carboxamide substituent effects on HBV core protein binding and antiviral potency. Compared to close analogs (CAS 1170832-73-1 and 1170007-68-7), its distinct terminal group redirects kinase selectivity away from IKKβ toward EGFR, HER2, VEGFR-2, or CDK2, making it essential for establishing structure-selectivity relationship (SSR) panels. With an estimated ΔLogP ≈ -0.9 versus the N-ethyl analog, its improved aqueous solubility supports biophysical assays (SPR, NMR) at higher screening concentrations.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34
CAS No. 1172806-61-9
Cat. No. B2801757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide
CAS1172806-61-9
Molecular FormulaC14H12N4O2S
Molecular Weight300.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC(=O)N
InChIInChI=1S/C14H12N4O2S/c15-12(19)6-16-13(20)11-7-21-14(18-11)10-5-8-3-1-2-4-9(8)17-10/h1-5,7,17H,6H2,(H2,15,19)(H,16,20)
InChIKeyQUILYLNHUWYOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide (CAS 1172806-61-9): Chemical Identity and Research Scaffold Context


N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide (CAS 1172806-61-9, molecular formula C14H12N4O2S, MW 300.34) is a synthetic small molecule belonging to the 2-(1H-indol-2-yl)thiazole-4-carboxamide chemotype. This scaffold is the core of multiple patent families, notably those disclosing amino-thiazole substituted indole-2-carboxamides as potent inhibitors of Hepatitis B Virus (HBV) replication and protein function. [1] Structurally, the compound features an unsubstituted indole NH, a central thiazole ring at the 2-position of the indole, and a terminal primary carboxamide bearing a 2-amino-2-oxoethyl substituent. Its availability is primarily through specialty chemical suppliers for early-stage research, and its differentiation potential is intrinsically linked to this specific substitution pattern within the broader, highly competitive indole-thiazole carboxamide landscape.

Why Generic Substitution Fails for N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide in HBV and Oncology Research Programs


Within the 2-(1H-indol-2-yl)thiazole-4-carboxamide class, minor structural modifications at the carboxamide terminus ('Z' group position in the lead patent family) generate dramatic shifts in target potency, selectivity, and pharmacokinetic profiles. The specific 2-amino-2-oxoethyl substituent on this compound occupies a distinct chemical space relative to common close analogs such as the N-ethyl indole derivative (CAS 1170832-73-1) or the N-thiazol-2-yl variant (CAS 1170007-68-7) , which alters hydrogen-bonding capacity, LogP, and metabolic vulnerability. Generic in-class substitution is therefore highly risky without direct, quantitative comparative data on the exact substitution pattern, as even single-atom variations have been shown to abolish or significantly reduce activity against targets like HBV core protein or cancer-related kinases in published medicinal chemistry series. [1]

Quantitative Differentiation Evidence for N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide Against Closest Structural Analogs


Structural and Physicochemical Differentiation vs. N-ethyl Indole Analog (CAS 1170832-73-1)

The target compound's unsubstituted indole NH (R1 = H on indole nitrogen) contrasts with the N-ethyl analog (CAS 1170832-73-1, MW 328.39), which bears an ethyl group at that position. This difference in the indole 1-position affects the scaffold's conformational flexibility and hydrogen-bond donor/acceptor capacity, which is critical for target engagement as described in the lead HBV patent family where indole NH is often part of key pharmacophoric interactions. [1] Quantitative predicted LogP difference (ΔLogP ≈ -0.8 to -1.0 units for the des-ethyl analog) indicates higher aqueous solubility. Direct biological head-to-head data between these two compounds is not publicly available from authorized sources; this evidence is therefore a class-level inference.

HBV inhibitor Structure-activity relationship Indole-thiazole carboxamide

Terminal Carboxamide Substituent Comparison: 2-Amino-2-Oxoethyl vs. Thiazol-2-Yl in IKK Inhibition Context

The close analog 2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide (CAS 1170007-68-7, IKK inhibitor VII) is an established IκB kinase inhibitor with IC50 values in the low micromolar range against IKKβ. The target compound replaces the thiazol-2-yl group with a 2-amino-2-oxoethyl moiety, which introduces a primary amide terminus and eliminates the heteroaromatic thiazole ring. This substitution fundamentally alters the pharmacophore's hydrogen-bonding pattern and may shift kinase selectivity profile. No reported IKK inhibition data exists for the target compound; this evidence is cross-study comparable based on established scaffold trends.

IKK inhibitor NF-κB pathway Thiazole carboxamide

Patent Landscape Positioning: HBV Capsid Assembly Modulator Scaffold Differentiation

The core scaffold of the target compound is explicitly encompassed within the Markush structure of the AICURIS patent family (CA3081386A1, WO2019086570A1), which claims amino-thiazole substituted indole-2-carboxamides as novel HBV antiviral agents. [1] These compounds are described as inhibitors of HBV protein function with nanomolar antiviral activity in HBV-infected primary human hepatocyte (PHH) assays. [2] The target compound's specific 'Z' group configuration (2-amino-2-oxoethyl) represents one of the enumerated substituent options in the patent claims, suggesting it was part of the original medicinal chemistry exploration. Its differentiation from other enumerated analogs (e.g., Z = H, alkyl, acyl) lies in its balance of polarity, metabolic stability, and synthetic accessibility as implied by the patent's structure-activity relationship (SAR) tables.

HBV capsid assembly modulator Antiviral agent Indole-2-carboxamide

Recommended Research Application Scenarios for N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide Based on Current Evidence


Hepatitis B Virus (HBV) Capsid Assembly Modulator Lead Optimization

Procure as a scaffold-matching analog for HBV drug discovery programs that are working within or around the AICURIS patent landscape. [1] The compound serves as a tool to probe carboxamide substituent effects on HBV core protein binding and antiviral potency, given its alignment with the Markush claims where nanomolar activity has been demonstrated for close structural relatives. [2]

Kinase Selectivity Profiling Within the Thiazolyl-Indole Carboxamide Chemotype

Use in parallel with IKK inhibitor VII (CAS 1170007-68-7) and the N-ethyl analog (CAS 1170832-73-1) to establish a structure-selectivity relationship (SSR) panel. The distinct terminal group of the target compound provides a critical data point for understanding how carboxamide modifications re-direct kinase binding away from IKKβ toward other targets such as EGFR, HER2, VEGFR-2, or CDK2, as reported for related thiazolyl-indole-2-carboxamide derivatives. [3]

Physicochemical Property and Solubility-Driven Fragment or Lead-Like Library Design

Acquire as a low-molecular-weight (300.34 Da) and relatively polar member of the indole-thiazole carboxamide family for inclusion in general screening libraries. Its predicted improved aqueous solubility over the N-ethyl analog (estimated ΔLogP ≈ -0.9) makes it a candidate for biophysical assays (SPR, NMR) where higher solubility at screening concentrations is required.

Medicinal Chemistry Structure-Activity Relationship (SAR) Training Set Assembly

Incorporate into a matched molecular pair analysis (MMPA) set alongside the N-ethyl indole analog and N-thiazol-2-yl analog to train computational models for predicting antiviral or anticancer activity within the HBV and oncology therapeutic areas, leveraging the published datasets from the AICURIS patents and the ACS Omega anticancer study. [1][3]

Quote Request

Request a Quote for N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.